molecular formula C7H10N2O2 B13093825 2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one

2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one

Cat. No.: B13093825
M. Wt: 154.17 g/mol
InChI Key: CGHAAXGBDYIYOM-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization and hydroxylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: For their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As potential therapeutic agents for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of the indazole family.

    2-Hydroxyindazole: A hydroxylated derivative of indazole.

    4,5,6,7-Tetrahydroindazole: A reduced analog of indazole.

Uniqueness

2-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and tetrahydro groups. This combination of features can lead to distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-hydroxy-4,5,6,7-tetrahydro-3aH-indazol-3-one

InChI

InChI=1S/C7H10N2O2/c10-7-5-3-1-2-4-6(5)8-9(7)11/h5,11H,1-4H2

InChI Key

CGHAAXGBDYIYOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C2C1)O

Origin of Product

United States

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